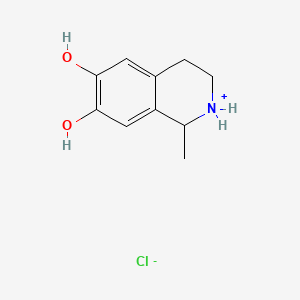

(+/-)-Salsolinol (hydrochloride)

Description

BenchChem offers high-quality (+/-)-Salsolinol (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Salsolinol (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CC[NH2+]1)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary

For decades, the neurobiological consensus surrounding Alcohol Use Disorder (AUD) focused heavily on the direct modulation of GABAergic and glutamatergic systems by ethanol. However, a more insidious and highly potent mechanism lies in ethanol's metabolic byproducts. (+/-)-Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) , a tetrahydroisoquinoline alkaloid, has emerged as the critical "missing link" between peripheral ethanol metabolism and central dopaminergic reward pathways.

This technical guide provides an in-depth mechanistic analysis of how (+/-)-salsolinol is synthesized in vivo, its precise neuropharmacological action on the mesolimbic reward circuit, and the rigorous, self-validating experimental protocols required to quantify its role in addiction.

The Biochemical Genesis of (+/-)-Salsolinol

The formation of (+/-)-salsolinol in the brain is inextricably linked to the oxidative metabolism of ethanol. While enzymatic pathways in the brain (via (R)-salsolinol synthase) exclusively produce the (R)-enantiomer, the consumption of ethanol drives the non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde, yielding a racemic mixture of (+/-)-salsolinol [1].

Acetaldehyde (AcH) is the primary, highly reactive metabolite of ethanol. Under normal physiological conditions, hepatic and central aldehyde dehydrogenase (ALDH) rapidly clears AcH. However, during heavy ethanol intoxication—or in individuals with ALDH polymorphisms—local AcH concentrations spike. This excess AcH spontaneously condenses with endogenous dopamine (DA) in catecholamine-rich regions like the striatum and Ventral Tegmental Area (VTA), creating (+/-)-salsolinol.

Caption: Biochemical pathway of ethanol metabolism leading to the non-enzymatic formation of (+/-)-Salsolinol.

Neuropharmacological Mechanisms in the Mesolimbic Pathway

The structural homology between (+/-)-salsolinol and endogenous opioids allows it to act as a potent neuromodulator. The primary mechanism driving its addictive properties is its interaction with the μ -opioid receptor ( μ -OR) within the Ventral Tegmental Area (VTA) [1].

-

Receptor Binding : (+/-)-Salsolinol acts as an agonist at μ -opioid receptors located on local GABAergic interneurons in the VTA.

-

Disinhibition : Activation of these μ -ORs hyperpolarizes the GABAergic interneurons, suppressing the release of the inhibitory neurotransmitter GABA.

-

Dopaminergic Surge : The suppression of GABAergic tone releases VTA dopaminergic projection neurons from their tonic inhibition (a process known as disinhibition).

-

Reward Activation : This results in a massive action-potential-dependent release of dopamine into the Nucleus Accumbens (NAc), reinforcing the addictive behavior.

Caption: VTA-NAc signaling cascade illustrating dopamine disinhibition via (+/-)-Salsolinol.

Self-Validating Experimental Protocols

To rigorously study (+/-)-salsolinol, researchers must employ self-validating systems that isolate its synthesis and behavioral effects. Below are the gold-standard protocols designed with internal controls to ensure absolute trustworthiness of the data.

Protocol A: In Vivo Microdialysis Coupled with LC-MS/MS Quantification

This protocol measures real-time extracellular (+/-)-salsolinol in freely moving subjects, proving the concentration-dependent kinetics of the Pictet-Spengler reaction in vivo [2].

-

Step 1: Stereotaxic Probe Implantation

-

Action: Implant a microdialysis guide cannula targeting the rat NAc (AP: +1.7, ML: ±1.2, DV: -6.0) and Striatum.

-

Causality & Validation: Probe recovery rates must be calculated in vitro prior to insertion using a known standard. This ensures that the dialysate concentrations accurately reflect extracellular fluid levels.

-

-

Step 2: Pharmacological Manipulation (The Cyanamide Model)

-

Action: Administer Cyanamide (CY; 50 mg/kg IP) 30 minutes prior to Ethanol (EtOH; 2 g/kg IP).

-

Causality & Validation: CY is a potent ALDH inhibitor. Using EtOH alone often fails to produce detectable (+/-)-salsolinol due to rapid AcH clearance. By inhibiting ALDH, we artificially spike AcH, forcing the non-enzymatic condensation. A control group receiving Saline + EtOH serves as the baseline validation to isolate the effect of AcH accumulation.

-

-

Step 3: Dialysate Collection & Isotopic Spiking

-

Action: Collect dialysate every 20 minutes. Immediately spike samples with Salsolinol-d4 (deuterated internal standard).

-

Causality & Validation: Salsolinol-d4 co-elutes with the target analyte and experiences identical ion suppression in the mass spectrometer source. This internal standard creates a self-correcting matrix that guarantees absolute quantification regardless of biological sample variability.

-

-

Step 4: LC-MS/MS Analysis

-

Action: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Monitor transitions m/z 180.1 → 119.1 for Salsolinol and m/z 184.1 → 123.1 for Salsolinol-d4.

-

Protocol B: Operant Self-Administration & Pharmacological Blockade

This behavioral assay validates the reinforcing, addictive properties of (+/-)-salsolinol and confirms its receptor target.

-

Step 1: Intracranial Cannulation & Operant Training

-

Action: Implant a microinjection cannula directly into the VTA. Train rats in an operant chamber equipped with two levers (Active and Inactive).

-

Causality & Validation: The inclusion of an inactive lever is a critical internal control. If the rat presses the active lever (which delivers (+/-)-salsolinol) significantly more than the inactive lever, it proves the behavior is goal-directed reinforcement, not merely a non-specific increase in locomotor activity.

-

-

Step 2: Receptor Antagonism (Extinction Phase)

-

Action: Pre-treat the subjects with Naltrexone (a competitive μ -opioid receptor antagonist) prior to the self-administration session.

-

Causality & Validation: If (+/-)-salsolinol mediates reward via the μ -OR, Naltrexone will precipitate an extinction burst followed by a cessation of active lever pressing. This pharmacological blockade self-validates the mechanistic pathway described in Section 2.

-

Quantitative Dynamics of Ethanol Metabolites

The following table synthesizes the quantitative neurochemical dynamics observed during the microdialysis and ALDH-inhibition protocols, highlighting the dramatic shift in (+/-)-salsolinol synthesis when acetaldehyde metabolism is bottlenecked [2].

| Treatment Group | Blood Acetaldehyde ( μ M) | NAc (+/-)-Salsolinol (nM) | Striatum (+/-)-Salsolinol (nM) | NAc Dopamine Dynamics |

| Control (Saline) | Undetectable | Undetectable | Undetectable | Baseline (100%) |

| EtOH Alone (2 g/kg) | Low (< 10 μ M) | Undetectable | Undetectable | Minor increase (~110%) |

| CY + EtOH | High (> 100 μ M) | Elevated (~15 nM) | Highly Elevated (~45 nM) | Surge (~200% of Baseline) |

Data Interpretation: The data clearly demonstrates that high blood acetaldehyde is an absolute prerequisite for the detectable in vivo formation of (+/-)-salsolinol. Furthermore, the striatum, possessing a higher basal concentration of dopamine than the NAc, acts as a more prolific bioreactor for the Pictet-Spengler condensation, yielding three times the amount of (+/-)-salsolinol.

Conclusion & Therapeutic Implications

The identification of (+/-)-salsolinol as the primary neurochemical mediator of ethanol-induced dopamine release fundamentally shifts the paradigm of addiction research. Because (+/-)-salsolinol relies on the non-enzymatic condensation of dopamine and acetaldehyde, drug development professionals have two distinct, highly promising vectors for treating Alcohol Use Disorder (AUD):

-

Upstream Mitigation : Enhancing ALDH activity to rapidly clear acetaldehyde before it can condense with dopamine.

-

Downstream Blockade : Developing targeted μ -opioid receptor antagonists that specifically block the binding pocket utilized by tetrahydroisoquinolines, thereby uncoupling ethanol consumption from the mesolimbic reward surge.

By treating ethanol not merely as a direct neurotoxin, but as a pro-drug that synthesizes an endogenous opioid-like alkaloid, the field can move toward more precise, mechanism-driven pharmacotherapies.

References

-

Title : Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments Source : Molecular Neurobiology (National Institutes of Health / PMC) URL :[Link]

-

Title : In Vivo Study of Salsolinol Produced by a High Concentration of Acetaldehyde in the Striatum and Nucleus Accumbens of Free-Moving Rats Source : Alcoholism: Clinical and Experimental Research (Wiley Online Library) URL :[Link]

-

Title : Salsolinol, a tetrahydroisoquinoline alkaloid, and alcohol addiction Source : Pharmacology & Therapeutics (PubMed) URL :[Link]

Chiral Crossroads: A Technical Guide to the Contrasting Biological Activities of (R)- and (S)-Salsolinol

Abstract

Salsolinol, a tetrahydroisoquinoline derivative formed from dopamine, exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which exhibit distinct and sometimes opposing biological activities. This technical guide provides an in-depth analysis of these differences, focusing on their enantioselective synthesis, metabolism, and mechanisms of action. We will explore the pro-neurotoxic effects predominantly associated with (R)-salsolinol and its N-methylated metabolites, which are implicated in the pathophysiology of Parkinson's disease through mitochondrial dysfunction and oxidative stress. Conversely, we will examine the more nuanced roles of (S)-salsolinol, including its interactions with opioid receptors and its potential for neuroprotection under specific conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental protocols and pathway diagrams to facilitate further investigation into these stereochemically specific interactions.

Introduction: The Significance of Chirality in a Dopamine-Derived Molecule

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous and exogenous compound found in various foods and beverages, and it is also synthesized within the human body. Its formation from the condensation of dopamine with acetaldehyde or pyruvic acid places it at a critical intersection of neurotransmitter metabolism and xenobiotic influence. The presence of a chiral center at the C-1 position gives rise to two non-superimposable mirror-image isomers: (R)-salsolinol and (S)-salsolinol. This stereoisomerism is not a trivial structural feature; it dictates the molecule's three-dimensional orientation and, consequently, its interaction with chiral biological macromolecules such as enzymes and receptors. This results in markedly different physiological and toxicological profiles for each enantiomer. While (R)-salsolinol and its N-methylated derivative have been heavily investigated as potential endogenous neurotoxins contributing to dopaminergic cell death in Parkinson's disease, the biological role of (S)-salsolinol is less understood but appears to involve distinct receptor-mediated signaling. Understanding these enantiomer-specific activities is paramount for elucidating disease mechanisms and for the development of targeted therapeutics.

Enantioselective Biosynthesis and Metabolism: Two Paths to Salsolinol

The relative abundance and biological impact of (R)- and (S)-salsolinol are direct consequences of their distinct formation pathways.

-

Non-enzymatic Pictet-Spengler Reaction: The condensation of dopamine with acetaldehyde, a major metabolite of ethanol, proceeds via a non-enzymatic Pictet-Spengler reaction. This reaction is not stereospecific and therefore produces a racemic mixture, containing nearly equal amounts of (R)- and (S)-salsolinol. This pathway is particularly relevant in the context of alcohol consumption, which can elevate acetaldehyde levels.

-

Enzymatic Synthesis of (R)-Salsolinol: A stereoselective enzymatic pathway exists in the human brain that exclusively synthesizes (R)-salsolinol. This reaction is catalyzed by an (R)-salsolinol synthase, which condenses dopamine with acetaldehyde. An alternative enzymatic route involves the condensation of dopamine with pyruvate to form salsolinol-1-carboxylic acid, which is then decarboxylated to yield (R)-salsolinol. The existence of this enzymatic pathway explains the predominance of the (R)-enantiomer in human brain tissue, with an observed (R)-/(S)-SAL ratio of approximately 2:1.

-

Metabolism to N-Methylated Derivatives: A crucial metabolic step in the bioactivity of (R)-salsolinol is its N-methylation. (R)-salsolinol can be N-methylated by a neutral N-methyltransferase to form N-methyl-(R)-salsolinol (NM(R)Sal), a compound with significantly enhanced neurotoxicity. This metabolite has been shown to induce parkinsonism-like symptoms in animal models and is found at elevated levels in the cerebrospinal fluid of Parkinson's disease patients. NM(R)Sal can be further oxidized to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+), another potent neurotoxin.

Caption: Enantioselective formation pathways of salsolinol.

Differential Biological Activities: A Tale of Two Enantiomers

The distinct biological activities of (R)- and (S)-salsolinol are a direct result of their stereochemistry, leading to different interactions with enzymes and receptors.

(R)-Salsolinol: A Potent Endogenous Neurotoxin

A significant body of evidence points to (R)-salsolinol and its metabolite, N-methyl-(R)-salsolinol, as key players in the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.

-

Mitochondrial Dysfunction: (R)-salsolinol and particularly NM(R)Sal are potent inhibitors of mitochondrial complex I and II of the electron transport chain. This inhibition disrupts cellular energy supply, leading to a decline in mitochondrial membrane potential. This mitochondrial impairment is a critical initiating event in the apoptotic cascade.

-

Oxidative Stress and Apoptosis: The disruption of mitochondrial function by NM(R)Sal leads to the generation of reactive oxygen species (ROS), including hydroxyl radicals. This increase in oxidative stress can damage cellular components, including DNA, and trigger programmed cell death (apoptosis). NM(R)Sal has been shown to activate caspase-3, a key executioner enzyme in apoptosis, and alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

-

Inhibition of Key Enzymes: (R)-salsolinol is a more potent inhibitor of monoamine oxidase A (MAO-A) than its (S)-enantiomer. NM(R)Sal also acts as a MAO-A inhibitor and its binding to MAO-A is implicated in the induction of apoptosis. Additionally, salsolinol has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

Caption: Neurotoxic cascade of (R)-salsolinol metabolites.

(S)-Salsolinol: A Modulator of Opioid and Dopamine Receptors

The biological activities of (S)-salsolinol are less associated with direct neurotoxicity and more with receptor-mediated signaling.

-

Opioid Receptor Agonism: (S)-salsolinol is a full agonist of the μ-opioid receptor. Its activation of this receptor follows the classical G protein-adenylate cyclase pathway. This interaction is thought to contribute to the rewarding and reinforcing properties of ethanol. The (R)-enantiomer is a less potent agonist at this receptor.

-

Dopamine Receptor Interactions: Molecular docking studies suggest that both salsolinol enantiomers can interact with dopamine D2 receptors. Salsolinol has also been reported to be an agonist of D1 and D3 receptors. These interactions may contribute to its complex effects on the dopaminergic system.

A Biphasic and Context-Dependent Role

It is important to note that the neurotoxic and neuroprotective effects of salsolinol are not always clear-cut and can be dose-dependent. Some studies have reported that at low concentrations (e.g., 10-250 µM), racemic salsolinol can exhibit neuroprotective properties, such as reducing ROS levels and caspase activity induced by other toxins like H2O2 or 6-hydroxydopamine. More recent research has shown that both (R)- and (S)-salsolinol at 50 µM can be neuroprotective against MPP+-induced toxicity in SH-SY5Y cells. However, at higher concentrations (e.g., 500 µM), salsolinol demonstrates clear neurotoxic effects. This biphasic nature highlights the complexity of salsolinol's role in the central nervous system.

| Biological Activity | (R)-Salsolinol | (S)-Salsolinol | References |

| Primary Formation | Enzymatic (Stereoselective) | Non-enzymatic (Racemic) | |

| Neurotoxicity | High (especially as N-methyl derivative) | Low to negligible | |

| Mitochondrial Inhibition | Potent inhibitor of Complex I & II | Weak inhibitor | |

| Oxidative Stress | Induces significant ROS production | Minimal effect | |

| Apoptosis Induction | Strong inducer via caspase activation | Weak or no effect | |

| MAO-A Inhibition | More potent inhibitor | Less potent inhibitor | |

| μ-Opioid Receptor Agonism | Less potent agonist | Full agonist | |

| Dopamine Receptor Interaction | Agonist at D1, D2, D3 receptors | Agonist at D2 receptors | |

| Neuroprotection | Observed at low concentrations | Observed at low concentrations |

Table 1: Summary of Differential Biological Activities of (R)- and (S)-Salsolinol

Experimental Methodologies

Investigating the distinct biological activities of salsolinol enantiomers requires robust and specific analytical and experimental techniques.

Chiral Separation and Quantification by HPLC

The fundamental requirement for studying salsolinol enantiomers is the ability to separate and quantify them accurately. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.

Protocol: Chiral HPLC-MS/MS Analysis of Salsolinol Enantiomers

1. Objective: To separate and quantify (R)- and (S)-salsolinol in biological samples.

2. Materials:

- HPLC system with a tandem mass spectrometer (MS/MS) detector.

- Chiral column: Beta-cyclodextrin-bonded silica gel column is highly effective.

- Mobile Phase: e.g., 150 mM Ammonium Acetate buffer (pH 5.5).

- (R,S)-Salsolinol racemic standard and individual enantiomer standards (if available).

- Deuterium-labeled internal standards for accurate quantification.

- Sample preparation reagents (e.g., buffers, solvents for extraction).

3. Sample Preparation (Example: Plasma):

- To 0.5 mL of plasma, add deuterium-labeled internal standards.

- Perform protein precipitation (e.g., with acetonitrile).

- Centrifuge to pellet precipitated proteins.

- Evaporate the supernatant to dryness.

- Reconstitute the residue in the mobile phase.

- For enhanced separation and sensitivity, derivatization with agents like pentafluorobenzyl (PFB) bromide can be employed before injection.

4. HPLC-MS/MS Conditions:

- Column: Chiralpak AD-H or similar beta-cyclodextrin column.

- Mobile Phase: Isocratic elution with an optimized mixture (e.g., isopropyl alcohol/methanol).

- Flow Rate: Optimize for column dimensions (e.g., 0.12 - 1.0 mL/min).

- Column Temperature: Maintain a constant temperature (e.g., 25-40 °C) for reproducibility.

- MS/MS Detection: Use electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.

5. Data Analysis:

- Identify enantiomer peaks based on retention times compared to authentic standards. Typically, the (S)-enantiomer elutes before the (R)-enantiomer on cyclodextrin-based columns.

- Construct a calibration curve using the racemic standard.

- Quantify each enantiomer by calculating the peak area ratio relative to the internal standard.

// Nodes

Sample [label="Biological Sample\n(e.g., Plasma, CSF)"];

Spike [label="Spike with\nInternal Standard"];

Extraction [label="Sample Extraction\n(e.g., Protein Precipitation)"];

Derivatization [label="Derivatization (Optional)"];

Injection [label="HPLC Injection"];

Separation [label="Chiral Column\nSeparation", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ionization [label="ESI Source\n(Ionization)"];

MS1 [label="Mass Analyzer 1\n(Precursor Ion Selection)"];

CID [label="Collision Cell\n(Fragmentation)"];

MS2 [label="Mass Analyzer 2\n(Product Ion Detection)"];

Data [label="Data Acquisition\n& Quantification", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Spike;

Spike -> Extraction;

Extraction -> Derivatization;

Derivatization -> Injection;

Injection -> Separation;

Separation -> Ionization;

Ionization -> MS1;

MS1 -> CID;

CID -> MS2;

MS2 -> Data;

}

Caption: Workflow for chiral HPLC-MS/MS analysis of salsolinol.

In Vitro Neurotoxicity Assays

The human dopaminergic neuroblastoma SH-SY5Y cell line is a widely used and relevant model for studying the neurotoxic effects of salsolinol and its metabolites.

Protocol: Assessing Salsolinol-Induced Cytotoxicity in SH-SY5Y Cells

1. Objective: To determine the dose-dependent cytotoxic effects of (R)- and (S)-salsolinol.

2. Materials:

- SH-SY5Y cells.

- Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

- (R)-salsolinol and (S)-salsolinol stock solutions.

- 96-well cell culture plates.

- MTT or MTS reagent for cell viability assessment.

- Plate reader.

3. Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

- Treatment: Prepare serial dilutions of (R)-salsolinol and (S)-salsolinol in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions (including a vehicle-only control) to the respective wells.

- Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

- Viability Assay (MTS/MTT):

- Add 20 µL of MTS/MTT reagent to each well.

- Incubate for 1-4 hours until a color change is observed.

- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

- Data Analysis:

- Normalize the absorbance values of treated wells to the vehicle control wells.

- Calculate cell viability as a percentage of the control.

- Plot cell viability versus salsolinol concentration to generate dose-response curves and determine IC50 values.

4. Causality and Validation:

- Rationale: The SH-SY5Y cell line expresses tyrosine hydroxylase and the dopamine transporter, making it a relevant model for dopaminergic neurons. The MTT/MTS assay is a reliable method for assessing cell metabolic activity, which correlates with cell viability.

- Controls: Including a vehicle control is essential to account for any effects of the solvent. A positive control (e.g., a known neurotoxin like MPP+) can validate the assay's sensitivity. Comparing the effects of (R)- and (S)-enantiomers directly within the same experiment is crucial for determining stereospecific toxicity.

Implications for Drug Development and Disease

The distinct biological profiles of (R)- and (S)-salsolinol have significant implications for understanding and treating neurological and substance use disorders.

-

Parkinson's Disease: The established neurotoxicity of the (R)-enantiomer and its N-methylated metabolite strongly implicates them in the etiology of Parkinson's disease. This suggests that enzymes involved in the synthesis of (R)-salsolinol and NM(R)Sal, such as (R)-salsolinol synthase and N-methyltransferase, could be viable therapeutic targets. Developing inhibitors for these enzymes may represent a novel neuroprotective strategy.

-

Alcohol Use Disorder: The role of (S)-salsolinol as a μ-opioid receptor agonist highlights a potential mechanism through which alcohol metabolites contribute to addiction. (R)-Salsolinol has also been shown to induce behavioral sensitization and increase alcohol intake in rats. Targeting the salsolinol-opioid receptor interaction could offer new avenues for treating alcohol use disorder.

-

Biomarker Development: The enantiomeric ratio of salsolinol in biological fluids like cerebrospinal fluid and plasma could serve as a biomarker for disease progression or exposure to toxins. Sensitive and specific analytical methods, such as the chiral HPLC-MS/MS protocol described, are essential for developing and validating such biomarkers.

Conclusion

The chirality of salsolinol is a critical determinant of its biological function. (R)-salsolinol, through its enzymatic synthesis and metabolism to the potent neurotoxin N-methyl-(R)-salsolinol, is a key suspect in the cascade of events leading to dopaminergic neurodegeneration. Its mechanisms of action, centered on mitochondrial impairment and oxidative stress, offer clear targets for neuroprotective drug development. In contrast, (S)-salsolinol's activity as a μ-opioid receptor agonist provides a molecular link between dopamine and opioid signaling pathways, with implications for addiction. The biphasic, dose-dependent nature of salsolinol's effects underscores the need for careful and quantitative investigation. Future research must continue to employ enantiomer-specific approaches to fully unravel the complex roles of these stereoisomers in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

-

Deng, Y., Maruyama, W., Kawai, M., Dostert, P., Yamamura, H., Takahashi, T., & Naoi, M. (1997). Assay for the (R)- and (S)-enantiomers of salsolinols in biological samples and foods with ion-pair high-performance liquid chromatography using beta-cyclodextrin as a chiral mobile phase additive. Journal of Chromatography B: Biomedical Sciences and Applications, 689(2), 313–320. [Link]

-

Naoi, M., Maruyama, W., & Dostert, P. (1998). N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease. Journal of neural transmission. Supplementum, 52, 213–225. [Link]

-

Maruyama, W., Dostert, P., Matsubara, K., & Naoi, M. (1995). N-methyl(R)salsolinol produces hydroxyl radicals: involvement to neurotoxicity. Journal of Neurochemistry, 64(6), 2635–2643. [Link]

-

Kurnik-Łucka, M., Gąsior, M., & Antkiewicz-Michaluk, L. (2020). Salsolinol—neurotoxic or Neuroprotective?. Neurotoxicity Research, 37(2), 265-274. [Link]

-

Możdżeń, E., Szczerbak, G., Lenda, T., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. [Link]

-

Xing, B., Li, X., & Ye, J. H. (2013). Salsolinol modulation of dopamine neurons. Frontiers in behavioral neuroscience, 7, 63. [Link]

-

Kurnik-Łucka, M., Gąsior, M., & Antkiewicz-Michaluk, L. (2019). Salsolinol—neurotoxic or Neuroprotective?. ResearchGate. [Link]

-

Wikipedia. (2023). Salsolinol. [Link]

-

Anonymous. (2025). Is salsolinol a friend or foe? Revisiting its roles in neurotoxicity and cellular protection. ResearchGate. [Link]

- Ji, C., Li, Y., Shon, J., Kim, S. J., & Lee, W. (2007). Simultaneous determination of salsolinol enantiomers and dopamine in human plasma

The Salsolinol Paradox: Endogenous Biosynthesis versus Exogenous Accumulation

A Technical Whitepaper on the Origins, Analytics, and Mechanistic Duality of Salsolinol Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a catechol isoquinoline intricately linked to dopaminergic neurotransmission, Parkinson’s disease (PD) pathogenesis, and alcohol use disorder[1]. Structurally analogous to the known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), salsolinol presents a unique pharmacokinetic paradox: it is both synthesized endogenously within the human brain and ingested via numerous exogenous dietary sources[2],[3].

For drug development professionals and analytical scientists, distinguishing between endogenous and exogenous salsolinol is not merely an academic exercise—it is critical for validating PD biomarkers and developing targeted neuroprotective therapeutics. This guide provides an in-depth mechanistic analysis of salsolinol's origins, details a self-validating chiral LC-MS/MS analytical protocol for its quantification, and explores the duality of its neurotoxic and neuroprotective cellular signaling.

Endogenous Biosynthesis: The Enzymatic vs. Non-Enzymatic Debate

The origin of salsolinol in the human body has been the subject of intense debate. Current consensus identifies three primary endogenous pathways, distinguished by their enantiomeric outputs[4],[5]:

-

The Pictet-Spengler Reaction (Non-Enzymatic): Dopamine spontaneously condenses with acetaldehyde (often elevated during ethanol metabolism) to form a racemic mixture of (R/S)-salsolinol[6],[7].

-

Pyruvic Acid Condensation (Non-Enzymatic): Dopamine reacts with pyruvic acid to form salsolinol-1-carboxylic acid, which subsequently undergoes decarboxylation and reduction to yield (R)-salsolinol[8],[5].

-

Salsolinol Synthase (Enzymatic): A highly specific, enantioselective enzymatic reaction catalyzed by (R)-salsolinol synthase directly condenses dopamine and acetaldehyde to produce exclusively (R)-salsolinol[2],[6].

Crucially, (R)-salsolinol is further metabolized by N-methyltransferase into N-methyl-(R)-salsolinol (NMSal) . This methylated derivative is a highly potent endogenous neurotoxin that selectively accumulates in the nigrostriatal system of PD patients[4],[3].

Caption: Endogenous Biosynthesis Pathways of Salsolinol and its Neurotoxic Metabolite.

Exogenous Sources: The Dietary Confound

Salsolinol is ubiquitous in the environment and is found in high concentrations in fermented foods, plant-derived products, and alcoholic beverages[3],[9]. Because exogenous sources typically present as racemic (R/S) mixtures, chiral differentiation is mandatory to distinguish dietary noise from endogenous pathological synthesis[10].

While dietary salsolinol significantly impacts plasma levels, its ability to cross the blood-brain barrier (BBB) remains controversial[4],[5]. However, gut-microbiome interactions (e.g., production by gut-associated bacteria) further blur the line between endogenous and exogenous origins[11].

Quantitative Comparison of Salsolinol Sources

| Source Type | Matrix / Tissue | Analyte | Concentration | Reference |

| Exogenous (Dietary) | Dried Banana Chips | (R)-Salsolinol | 481.3 ± 20.5 ng/g | 10 |

| Exogenous (Dietary) | Dried Banana Chips | (S)-Salsolinol | 502.2 ± 14.5 ng/g | 10 |

| Endogenous (In Vivo) | Rat Brain (Striatum) | Salsolinol (Total) | 6.94 ± 0.58 ng/g protein | 12 |

| Endogenous (In Vivo) | Rat Brain (Striatum) | N-methyl-salsolinol | 61.9 ± 6.6 ng/g protein | 12 |

| Endogenous (In Vivo) | Rat Brain (Substantia Nigra) | N-methyl-salsolinol | 93.1 ± 14.2 ng/g protein | 12 |

Analytical Methodologies: Chiral LC-MS/MS Protocol

To confidently separate endogenous pathological markers from dietary artifacts, analytical scientists must employ chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[10],[13]. The following protocol is designed as a self-validating system, ensuring high fidelity in quantifying trace catecholamines.

Caption: Step-by-Step LC-MS/MS Analytical Workflow for Salsolinol Quantification.

Step-by-Step Methodology & Causality

Step 1: Sample Collection and Stabilization

-

Action: Homogenize brain tissue or plasma in a 0.1% formic acid solution.

-

Causality: Catechol isoquinolines are highly labile and prone to auto-oxidation at physiological pH. Formic acid lowers the pH, stabilizing the hydroxyl groups on the catechol ring and preventing degradation prior to analysis[13].

Step 2: Stable Isotope Dilution (Internal Standard)

-

Action: Spike samples with a known concentration of deuterium-labeled salsolinol (salsolinol-α,α,α,1-d4, SAL-d4).

-

Causality: ESI-MS/MS is highly susceptible to matrix-induced ion suppression. SAL-d4 co-elutes exactly with the target analyte, serving as a self-validating internal control to correct for variations in extraction efficiency and ionization fluctuations[10].

Step 3: Solid-Phase Extraction (SPE)

-

Action: Pass the homogenate through a 96-well SPE cartridge. Wash with deionized water and elute with acidified methanol.

-

Causality: Removes high-molecular-weight proteins and phospholipids. Failure to remove these components leads to rapid column fouling and severe ion suppression in the mass spectrometer[13].

Step 4: Chiral Chromatographic Separation

-

Action: Inject the eluate onto a β-cyclodextrin-bonded (β-CD) silica gel column or a pentafluorophenylpropyl (PFPP) column. Maintain a low flow rate (e.g., 0.50 mL/min).

-

Causality: The β-CD cavity forms transient, stereospecific inclusion complexes with the enantiomers. A lower flow rate maximizes interaction time, allowing baseline resolution of (R)-salsolinol and (S)-salsolinol without the need for cumbersome pre-column derivatization[10],[13].

Step 5: ESI-MS/MS Detection

-

Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

-

Causality: Salsolinol contains a basic nitrogen center that readily accepts a proton to form an [M+H]+ ion. Positive ion mode yields significantly higher sensitivity (LODs as low as 0.024 nM) compared to negative ion mode[12],[10].

Mechanistic Duality: Neurotoxicity vs. Neuroprotection

The biological role of salsolinol is highly concentration- and enantiomer-dependent, exhibiting a fascinating mechanistic duality.

The Neurotoxic Pathway (N-methyl-(R)-salsolinol)

The enzymatic conversion of (R)-salsolinol to N-methyl-(R)-salsolinol creates a potent neurotoxin. NMSal inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis[4]. Furthermore, NMSal selectively accumulates in the mitochondria of dopaminergic neurons, disrupting the mitochondrial membrane potential. This triggers a lethal cascade: massive release of Reactive Oxygen Species (ROS), efflux of Cytochrome C into the cytosol, activation of Caspase-3/7, and ultimately, pyroptosis and apoptosis of the neuron[1],[3],[14].

Caption: Cellular Signaling and Toxicity Pathway of N-methyl-(R)-salsolinol.

The Neuroprotective Paradox

Conversely, recent in vitro studies on human neuroblastoma (SH-SY5Y) cells suggest that low, physiological doses of unmethylated (R/S)-salsolinol (10–250 μM) may exert neuroprotective effects. Rather than inducing cell death, these concentrations have been shown to rescue cells from H2O2- or 6-OHDA-induced cytotoxicity by acting as a free radical scavenger, significantly decreasing ROS levels and suppressing caspase activity[4],[5]. This suggests that the true pathological trigger in PD is not salsolinol itself, but the dysregulation of the N-methyltransferase enzyme that converts it into its toxic derivative.

Conclusion & Future Directions for Drug Development

The interplay between endogenous biosynthesis and exogenous intake of salsolinol presents a complex matrix for researchers. For drug development professionals targeting Parkinson's disease, the focus must shift from broad salsolinol antagonism toward the specific inhibition of (R)-salsolinol synthase and N-methyltransferase . By preventing the enantioselective synthesis and subsequent methylation of (R)-salsolinol, therapeutics could halt the formation of the terminal neurotoxin, N-methyl-(R)-salsolinol, while preserving the potentially neuroprotective baseline levels of unmethylated salsolinol.

Robust, self-validating chiral LC-MS/MS assays will remain the cornerstone of this research, enabling the precise pharmacokinetic tracking required to bring these targeted neurotherapeutics to the clinic.

Sources

- 1. Salsolinol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of salsolinol, a tetrahydroisoquinoline alkaloid, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influences of ethanol and other factors on the excretion of urinary salsolinol in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Production of the Neurotoxin Salsolinol by a Gut-Associated Bacterium and Its Modulation by Alcohol [frontiersin.org]

- 12. Determination of endogenous salsolinol and N-methylsalsolinol in rat brain by LC-ESI-QQQ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. TRPC1 protects human SH-SY5Y cells against salsolinol-induced cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Salsolinol Paradox: Decoding the Biphasic Duality of (+/-)-Salsolinol in Neurobiology

Target Audience: Researchers, Neuroscientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

For decades, 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, commonly known as (+/-)-Salsolinol (SAL) , has been at the center of a profound neurobiological debate[1]. Originally discovered in 1973 as a dopamine derivative, it was swiftly categorized as an endogenous neurotoxin implicated in the pathogenesis of Parkinson's disease (PD) due to its structural homology to the synthetic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[1][2].

However, recent high-resolution in vitro and in vivo studies have unveiled a complex, concentration-dependent hormetic profile[3][4]. While high concentrations or specific methylated metabolites trigger mitochondrial collapse and apoptosis[5], low physiological concentrations exhibit potent neuroprotective properties, rescuing dopaminergic neurons from oxidative stress and excitotoxicity[3][4]. This whitepaper dissects the mechanistic causality behind this duality, providing drug development professionals with validated protocols to leverage or mitigate Salsolinol's biphasic effects.

Biochemical Origins and Structural Biology

Salsolinol is synthesized endogenously in the mammalian brain, predominantly in regions with high dopamine turnover such as the striatum and substantia nigra[6]. The formation occurs via two primary pathways:

-

Non-enzymatic Pictet-Spengler Condensation: A spontaneous reaction between dopamine and aldehydes (e.g., acetaldehyde) yielding racemic (R/S)-salsolinol[4][5].

-

Enzymatic Synthesis: Catalyzed by Salsolinol synthase, where dopamine and pyruvate condense to form Sal-1-carboxylic acid, which is subsequently decarboxylated and reduced to (R)-salsolinol[4][5].

The critical pivot toward irreversible neurotoxicity occurs when (R)-salsolinol is metabolized by N-methyl-transferase into N-methyl-(R)-salsolinol (NMSAL) [5][7]. NMSAL is a highly potent MPP+-like neurotoxin that actively accumulates in mitochondria, blocking the electron transport chain[2][5].

Biosynthetic pathways of (+/-)-Salsolinol and its conversion to N-methyl-(R)-salsolinol.

The Mechanistic Duality: Neurotoxin vs. Neuroprotectant

The causality behind Salsolinol's opposing effects lies in its concentration-dependent interaction with the mitochondrial electron transport chain (ETC) and intracellular redox buffering systems.

The Neurotoxic Paradigm (High Dose: >500 µM or N-Methylation)

At elevated concentrations (≥ 500 µM) or upon conversion to NMSAL, the compound mimics MPP+[4][5]. It is actively transported into dopaminergic neurons and concentrates within the mitochondria. Here, it directly inhibits Mitochondrial Complex I (and in some models, Complex II), leading to a rapid depletion of the ATP/ADP ratio[3][5]. This ETC blockade causes massive electron leakage, generating lethal levels of Reactive Oxygen Species (ROS)[3][5]. The resulting oxidative stress downregulates the anti-apoptotic protein Bcl-2, upregulates pro-apoptotic Bax, and triggers the release of cytochrome c, culminating in Caspase-3/7 activation and cellular apoptosis[3][5]. This toxicity extends beyond neurons, inducing significant apoptotic death in BV2 microglial cells[6].

The Neuroprotective Paradigm (Low Dose: 10 - 250 µM)

Conversely, at lower concentrations (10–250 µM, optimally 50–100 µM), (+/-)-Salsolinol acts as a potent free radical scavenger and a mild preconditioning agent[3][4][5]. By inducing a very low-level, manageable stress response (hormesis), SAL primes the cellular antioxidant defenses. When these primed cells are subsequently exposed to severe insults—such as 1 mM glutamate, 500 µM H₂O₂, or 6-hydroxydopamine (6-OHDA)—SAL significantly antagonizes the pro-apoptotic effects[3][4]. It preserves the mitochondrial membrane potential (ΔΨm), drastically reduces ROS accumulation, and inhibits the activation of executioner caspases[3][4].

Biphasic cellular mechanisms of Salsolinol driving neuroprotective or neurotoxic outcomes.

Quantitative Data Summary

The following table synthesizes the dose-dependent phenotypic outcomes of (+/-)-Salsolinol across validated in vitro models (e.g., SH-SY5Y, primary hippocampal cultures)[3][4][6].

| Concentration Range | Target Cell Line | Primary Mechanism of Action | Phenotypic Outcome | Reference |

| 10 - 100 µM | SH-SY5Y, Hippocampal | ROS scavenging; Prevention of ΔΨm loss. | Neuroprotective: Rescues cells from H₂O₂ and 6-OHDA induced death. | [3][4] |

| 50 - 100 µM | Primary Striatum | Antagonism of pro-apoptotic signals. | Neuroprotective: Inhibits glutamate-induced LDH release and Caspase-3. | [4] |

| 250 µM | SH-SY5Y | Reduction of ROS levels. | Neutral/Protective: Reduces ROS without inducing baseline caspase activity. | [3] |

| > 500 µM | SH-SY5Y, BV2 Microglia | Complex I/II inhibition; ATP depletion. | Neurotoxic: Enhances glutamate excitotoxicity; triggers apoptosis. | [3][4][6] |

| Any (NMSAL) | Dopaminergic Neurons | Irreversible Complex I blockade. | Highly Neurotoxic: Rapid dopaminergic cell death (PD pathogenesis). | [5][7] |

Experimental Methodologies: Validating the Biphasic Effect

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed to evaluate both the neuroprotective and neurotoxic properties of Salsolinol in a single, controlled experimental pipeline.

Protocol: Evaluating Salsolinol Hormesis in SH-SY5Y Cells

Phase 1: Cell Culture & Preparation

-

Cultivate human dopaminergic neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells into 96-well plates at a density of 1×104 cells/well. Allow 24 hours for cellular adhesion and stabilization.

Phase 2: Treatment Paradigm (Self-Validating System) To establish causality, the assay must include vehicle controls, a known toxic insult, and varying ranges of SAL.

-

Neurotoxicity Assessment: Treat designated wells with high-dose (+/-)-Salsolinol (500 µM, 750 µM, 1000 µM) or N-methyl-(R)-salsolinol (positive toxic control) for 24 hours[3][4][7].

-

Neuroprotection Assessment: Pre-incubate designated wells with low-dose (+/-)-Salsolinol (50 µM, 100 µM) for 2 hours. Following pre-incubation, challenge the cells by adding a neurotoxin: either 300 µM H₂O₂, 1 mM Glutamate, or 100 µM 6-OHDA for an additional 24 hours[3][4].

Phase 3: Multiplexed Readout Assays

-

Lactate Dehydrogenase (LDH) Release (Necrosis): Extract 50 µL of the culture supernatant. Mix with LDH assay reagent and measure absorbance at 490 nm. Expected outcome: High-dose SAL increases LDH; Low-dose SAL + H₂O₂ decreases LDH compared to H₂O₂ alone[3][4].

-

Caspase-3/7 Activity (Apoptosis): Lyse the remaining cells and incubate with a proluminescent Caspase-3/7 substrate. Measure luminescence. Expected outcome: Low-dose SAL suppresses the caspase spike induced by 6-OHDA[3][4].

-

Mitochondrial Membrane Potential (JC-1 Assay): In a parallel plate, incubate treated cells with JC-1 dye (5 µg/mL) for 25 minutes. Read red (550/600 nm) and green (485/535 nm) fluorescence. Expected outcome: Low-dose SAL prevents the glutamate-induced drop in the red/green fluorescence ratio[4].

Conclusion and Implications for Drug Development

The classification of (+/-)-Salsolinol strictly as a neurotoxin is a historical oversimplification. As demonstrated by recent rigorous in vitro and in vivo profiling, Salsolinol exhibits a profound biphasic nature[3][4]. For drug development professionals targeting Parkinson's disease and other neurodegenerative disorders, this duality presents both a challenge and an opportunity.

Therapeutic strategies should not solely focus on the complete eradication of endogenous Salsolinol. Instead, efforts should be redirected toward preventing its enzymatic conversion into the strictly toxic N-methyl-(R)-salsolinol[5], while potentially harnessing the hormetic, ROS-scavenging, and neuroprotective properties of low-dose, unmethylated Salsolinol to stabilize mitochondrial function against exogenous oxidative insults[3][4].

References

-

The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets. Available at:[Link]

-

Salsolinol—neurotoxic or Neuroprotective? Neurotoxicity Research (PMC - NIH). Available at:[Link]

-

Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. Neurotoxicity Research (PMC - NIH). Available at:[Link]

-

Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International Journal of Molecular Sciences (MDPI). Available at:[Link]

-

Neurotoxicity of salsolinol through apoptosis induction and oxidative stress in BV2 microglial cells. Research Trends. Available at:[Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. Available at:[Link]

Sources

- 1. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins | MDPI [mdpi.com]

- 6. researchtrends.net [researchtrends.net]

- 7. pubs.acs.org [pubs.acs.org]

The Endogenous Neurotoxin N-Methyl-(R)-salsolinol: Biosynthesis, Apoptotic Mechanisms, and Implications for Parkinson's Disease

Executive Summary

The etiology of idiopathic Parkinson's disease (PD) has long been hypothesized to involve endogenous neurotoxins that selectively target dopaminergic neurons. Among the most compelling candidates is N-methyl-(R)-salsolinol (NM(R)Sal) , a dopamine-derived isoquinoline alkaloid. Unlike exogenous toxins such as MPTP, NM(R)Sal is synthesized natively within the human brain and accumulates specifically in the nigrostriatal system[1]. This whitepaper provides an in-depth technical analysis of NM(R)Sal's biosynthetic pathways, its role in initiating mitochondrial-mediated apoptosis, and the self-validating experimental protocols required to study its pharmacology in vitro.

Biosynthesis and Enzymatic Regulation

The generation of NM(R)Sal is a highly stereospecific, enzyme-driven process that diverges from standard dopamine metabolism. Dopamine is first condensed with acetaldehyde to form (R)-salsolinol, a reaction catalyzed by (R)-salsolinol synthase. The critical, rate-limiting step in neurotoxin generation is the subsequent methylation of (R)-salsolinol into NM(R)Sal by neutral (R)-salsolinol N-methyltransferase (nNMT) [2],[3].

Once synthesized, NM(R)Sal can undergo further oxidation into the 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion, a highly reactive species that accumulates in the substantia nigra[1]. The dysregulation of nNMT is a primary driver of NM(R)Sal accumulation, making this enzyme a prime target for disease-modifying drug development.

Biosynthetic pathway of NM(R)Sal from dopamine in the human brain.

Mechanisms of Neurotoxicity and Apoptotic Signaling

NM(R)Sal induces a highly specific apoptotic cascade in dopaminergic neurons, mirroring the effects of the MPP+ toxin but originating endogenously[4]. The toxicity is initiated at the mitochondrial level. Exposure to high concentrations of NM(R)Sal causes a collapse of the mitochondrial membrane potential ( ΔΨm ), leading to the generation of reactive oxygen species (ROS)[5],[6].

This mitochondrial dysfunction triggers the activation of caspase-3-like proteases. The causality of this pathway has been rigorously validated: the introduction of a specific caspase-3 inhibitor (acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic aldehyde) completely prevents the downstream nucleosomal DNA fragmentation, confirming that NM(R)Sal-induced cell death is strictly caspase-dependent[7].

Furthermore, the MAO-B inhibitor (-)-deprenyl (selegiline) has been shown to prevent this apoptotic cell death. Crucially, this protection is not solely due to MAO-B inhibition (as clorgyline and pargyline do not offer the same protection), but rather through the direct stabilization of the mitochondrial membrane potential against the toxin[5].

Intracellular apoptotic signaling cascade induced by NM(R)Sal.

Clinical Evidence and Quantitative Biomarker Data

Clinical studies have established a direct correlation between NM(R)Sal metabolism and Parkinson's disease pathology. The activity of nNMT is significantly elevated in the lymphocytes of PD patients, exhibiting a bimodal distribution that suggests a distinct enzymatic phenotype in affected individuals[2].

In newly diagnosed, untreated PD patients, NM(R)Sal levels in the cerebrospinal fluid (CSF) are significantly elevated compared to healthy controls[4]. However, as the disease progresses and dopaminergic neurons are depleted, the substrate pool shrinks, leading to a subsequent reduction in CSF NM(R)Sal levels after approximately two years[4]. This dynamic makes NM(R)Sal a potential biomarker for estimating the remaining dopaminergic neuronal mass.

Table 1: Quantitative Data on NM(R)Sal and nNMT Activity

| Metric | Parkinson's Disease (PD) | Healthy Controls | Causative Implication |

| nNMT Activity (Lymphocytes) | 100.2 ± 81.8 pmol/min/mg | 18.9 ± 15.0 pmol/min/mg | Elevated synthesis of NM(R)Sal drives dopaminergic toxicity[2]. |

| CSF NM(R)Sal (Early Stage) | Significantly Elevated | Baseline | Active accumulation of the endogenous neurotoxin[4]. |

| CSF NM(R)Sal (Late Stage) | Decreased | Baseline | Depletion of dopaminergic neurons reduces the substrate pool[4]. |

| In Vitro LD50 (SH-SY5Y Cells) | 750 - 864 µM | N/A | High-dose exposure is required to induce mitochondrial apoptosis[6],[8]. |

Experimental Methodologies for In Vitro Toxicity Assessment

To ensure trustworthiness and reproducibility in drug development, experimental models must utilize cells that accurately reflect dopaminergic machinery. Human dopaminergic neuroblastoma SH-SY5Y cells are the gold standard because they express high levels of tyrosine hydroxylase and dopamine transporters, making them inherently susceptible to dopamine-derived toxins[9],[10].

The following protocols represent a self-validating system: by incorporating positive controls (MPP+) and specific rescue agents (caspase inhibitors), researchers can isolate the exact mechanistic variables of NM(R)Sal toxicity.

Protocol 1: SH-SY5Y Cell Culture and Intoxication

Rationale: Standardizing cell confluence ensures uniform receptor expression and metabolic rate prior to toxin exposure.

-

Cell Seeding: Seed SH-SY5Y CRL-2266 cells in a 96-well plate at a density of 0.7×104 cells/well in 100 µL of standard culture medium[10].

-

Incubation: Culture the cells for 24 hours at 37 °C in a humidified atmosphere containing 5% CO2 until they reach exactly 70% confluence[10].

-

Toxin Preparation: Dissolve NM(R)Sal in PBS to create a stock solution.

-

Dose-Response Exposure: Incubate the cells with NM(R)Sal for 24 to 48 hours. To establish an accurate LD50, utilize a broad concentration gradient (e.g., 5.8 µM to 3000 µM)[10]. Note: Recent data indicates the LD50 for NM(R)Sal is between 750 µM and 864 µM[6],[8].

Protocol 2: Quantification of Apoptosis and Mitochondrial Dysfunction

Rationale: Cell death must be mechanistically proven as apoptotic rather than necrotic to validate the NM(R)Sal pathway.

-

Viability Assessment (MTS/MTT Assay): Add the tetrazolium reagent to the wells post-incubation. Measure absorbance to quantify the half-maximal inhibitory concentration (IC50)[10],[8].

-

Mitochondrial Membrane Potential ( ΔΨm ): Label cells with JC-1 dye. A fluorometric shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) confirms the collapse of ΔΨm [6].

-

Caspase-3 Validation: Perform Western blot analysis for cleaved caspase-3. To self-validate the assay, run a parallel cohort pre-incubated with a caspase-3 inhibitor; successful rescue of the cells confirms the specific apoptotic pathway[7].

In vitro experimental workflow for assessing NM(R)Sal neurotoxicity.

Recent Paradigm Shifts: Toxicity vs. Neuroprotection

Recent in vitro and in silico studies have introduced a nuanced understanding of salsolinol derivatives. While high concentrations (≥750 µM) of NM(R)Sal are definitively neurotoxic and trigger apoptosis[6],[8], lower concentrations (e.g., 50 µM) of its precursor, (R)-salsolinol, have demonstrated paradoxical neuroprotective properties against MPP+ toxicity[10]. This dose-dependent duality suggests that salsolinol derivatives may act as active neuroregulators at baseline physiological levels, only becoming pathogenic when nNMT overactivity drives massive localized accumulation of the methylated form.

Conclusion

N-methyl-(R)-salsolinol represents a critical bridge between endogenous dopamine metabolism and the targeted neurodegeneration seen in Parkinson's disease. For drug development professionals, the nNMT enzyme offers a highly specific upstream therapeutic target. Concurrently, downstream interventions focusing on mitochondrial membrane stabilization—such as the mechanisms exhibited by (-)-deprenyl—provide a validated framework for preventing NM(R)Sal-induced apoptosis.

References

-

(R)salsolinol N-methyltransferase activity increases in parkinsonian lymphocytes - nih.gov. 2

-

Involvement of endogenous N-methyl(R)salsolinol in Parkinson's disease: induction of apoptosis and protection by (-)deprenyl - nih.gov. 5

-

Studies on endogenous toxins as pathogenic factors in idiopathic Parkinson's disease - jst.go.jp. 3

-

Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - nih.gov.7

-

An endogenous MPTP-like dopaminergic neurotoxin, N-methyl(R)salsolinol, in the cerebrospinal fluid decreases with progression of Parkinson's disease - nih.gov. 4

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - researchgate.net. 9

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies (ACS Omega) - acs.org. 10

-

TRPC1 protects dopaminergic SH-SY5Y cells from MPP+, salsolinol, and N-methyl-(R) - oup.com.6

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies (PMC) - nih.gov. 8

-

A dopaminergic neurotoxin, 1(R), 2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl(R)salsolinol, and its oxidation product - nih.gov. 1

Sources

- 1. A dopaminergic neurotoxin, 1(R), 2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl(R)salsolinol, and its oxidation product, 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion, accumulate in the nigro-striatal system of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)salsolinol N-methyltransferase activity increases in parkinsonian lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on endogenous toxins as pathogenic factors in idiopathic Parkinson's disease [jstage.jst.go.jp]

- 4. An endogenous MPTP-like dopaminergic neurotoxin, N-methyl(R)salsolinol, in the cerebrospinal fluid decreases with progression of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of endogenous N-methyl(R)salsolinol in Parkinson's disease: induction of apoptosis and protection by (-)deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Resolution GC/MS Assay for the Quantification of Salsolinol in Biological Matrices

Introduction & Mechanistic Principles

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous catecholisoquinoline alkaloid that acts as a potent neuromodulator and neurotoxin. It is heavily implicated in the pathogenesis of Parkinson's disease and the neurochemical reinforcement of alcohol addiction. Biosynthetically, salsolinol is generated via the spontaneous or enzyme-mediated[1].

Quantifying salsolinol in complex biological matrices (e.g., brain tissue, cerebrospinal fluid, urine) presents a formidable analytical challenge. The molecule is highly polar due to its two catechol hydroxyl groups and a secondary amine, rendering it non-volatile and [2]. Therefore, direct Gas Chromatography-Mass Spectrometry (GC/MS) is impossible without robust chemical derivatization.

In this protocol, we utilize Pentafluoropropionic Anhydride (PFPA) as the derivatizing agent. PFPA rapidly reacts with both the hydroxyl and amine groups to form a tri-pentafluoropropionyl derivative (SAL-(PFP)3). This chemical transformation masks the polar functional groups, dramatically increasing volatility and thermal stability. Furthermore, the introduction of highly electronegative fluorine atoms enables ultra-sensitive detection via [3], pushing limits of detection into the femtomole range.

Fig 1. Biosynthetic pathway of salsolinol and its subsequent chemical derivatization for GC/MS.

Self-Validating Experimental Design (E-E-A-T)

To ensure maximum trustworthiness and accuracy, this protocol is designed as a self-validating system utilizing stable isotope dilution. By spiking the sample with a deuterated internal standard ([2H4]salsolinol, or SAL-d4) immediately upon collection, any subsequent analyte loss during extraction, oxidation, or incomplete derivatization is proportionally mirrored by the internal standard. The final quantification relies strictly on the ratio of the native to deuterated peak areas, rendering the assay [4].

Materials and Reagents

-

Standards: Salsolinol hydrobromide, [2H4]salsolinol (SAL-d4) internal standard.

-

Reagents: Pentafluoropropionic anhydride (PFPA), Ethyl acetate (anhydrous), Toluene (anhydrous), Sodium metabisulfite (Na₂S₂O₅), Aluminum oxide (acidic, Brockmann I), 0.2 M Perchloric acid (HClO₄).

-

Equipment: GC/MS system (e.g., Agilent 7890B GC coupled to 5977B MSD), nitrogen evaporator, silanized glass reaction vials.

Step-by-Step Experimental Protocol

Fig 2. Step-by-step experimental workflow for the extraction and GC/MS quantification of salsolinol.

Step 1: Sample Preparation & Isotope Spiking

-

Aliquot 500 µL of biological fluid (plasma, urine, or CSF) or 50 mg of tissue homogenate into a silanized glass tube.

-

Immediately add 10 µL of 10% sodium metabisulfite solution.

-

Causality: Salsolinol readily oxidizes to an o-quinone in the presence of oxygen. The addition of this antioxidant prevents oxidative degradation during sample handling.

-

-

Spike with 50 µL of the SAL-d4 internal standard working solution (e.g., 100 ng/mL). Vortex for 30 seconds to equilibrate.

Step 2: Micro-Extraction via Alumina

-

Adjust the sample pH to 8.6 using 0.1 M Tris buffer.

-

Add 20 mg of acid-washed aluminum oxide (alumina) and agitate for 10 minutes.

-

Causality: The catechol moiety of salsolinol selectively forms a reversible, bidentate complex with alumina strictly at pH 8.6. This allows for the[5].

-

-

Centrifuge at 3000 × g for 5 minutes; discard the supernatant.

-

Wash the alumina twice with 1 mL of ultra-pure water to remove residual matrix proteins.

-

Elute the salsolinol by adding 200 µL of 0.2 M perchloric acid (HClO₄). Vortex for 2 minutes and centrifuge. Transfer the acidic eluate to a clean, silanized glass reaction vial.

Step 3: Drying and Derivatization

-

Evaporate the acidic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

-

Causality: PFPA is highly sensitive to moisture. Even trace amounts of water will hydrolyze the anhydride into pentafluoropropionic acid, completely [6].

-

-

Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried residue.

-

Seal the vial tightly with a PTFE-lined cap and incubate at 65°C for 30 minutes. This thermal energy drives the complete formation of the SAL-(PFP)3 derivative.

-

Remove from heat and evaporate the excess PFPA and solvent under nitrogen at room temperature.

-

Reconstitute the derivatized residue in 50 µL of anhydrous toluene. Transfer to a GC autosampler vial equipped with a micro-insert.

GC/MS Instrumentation & Data Acquisition

To achieve maximum specificity, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode.

Table 1: GC/MS Operating Parameters

| Parameter | Setting / Specification |

| GC Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999%), constant flow at 1.0 mL/min |

| Injection Mode | Splitless, 1 µL volume, 250°C port temperature |

| Oven Program | 70°C (1 min) → ramp at 30°C/min to 280°C (hold 5 min) |

| Transfer Line Temp | 280°C |

| Ionization Mode | Electron Impact (EI, 70 eV) or ECNI |

| SIM Ions (EI Mode) | m/z 617 (Native SAL-(PFP)3), m/z 621 (SAL-d4-(PFP)3 IS) |

Method Validation & Quantitative Metrics

The following table summarizes the expected validation metrics when utilizing this protocol in both standard EI and high-sensitivity ECNI modes.

Table 2: Method Validation Metrics

| Metric | Value (EI Mode) | Value (ECNI Mode) |

| Linear Range | 1.0 – 500 ng/mL | 0.05 – 100 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.02 ng/mL |

| Limit of Quantitation (LOQ) | 1.5 ng/mL | 0.05 ng/mL |

| Intra-day Precision (RSD) | < 4.5% | < 5.2% |

| Extraction Recovery | 88% ± 4% | 88% ± 4% |

Critical Causality & Troubleshooting

-

Artifactual Formation (The Pictet-Spengler Trap): A major historical pitfall in salsolinol quantification is the artifactual condensation of endogenous dopamine and acetaldehyde during the extraction process itself. Solution: Maintaining low temperatures, rapid processing, and the strict use of deuterated internal standards ensures that any[4]. If artifactual formation is suspected, verify that the extraction buffers are strictly free of aldehyde contaminants.

-

Poor Derivatization Yield / Peak Tailing: If the SAL-(PFP)3 peaks are absent or exhibit severe tailing, the most likely culprit is residual moisture in the sample prior to adding PFPA. Solution: Ensure the nitrogen drying step is absolute. Switch to fresh, unopened bottles of anhydrous ethyl acetate and PFPA, as these reagents degrade rapidly upon exposure to atmospheric humidity[6].

References

-

[3] Title: Determination of free salsolinol concentrations in human urine using gas chromatography-mass spectrometry. Source: Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]

-

[4] Title: Gas chromatographic/mass spectrometric methodology for simultaneous assay of salsolinol, dopamine, norepinephrine, dihydroxyphenylacetic acid and dihydroxyphenylethanol. Source: Biomedical Mass Spectrometry. URL:[Link]

-

[2] Title: Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection. Source: Rapid Communications in Mass Spectrometry. URL:[Link]

-

[5] Title: Assessment of hydroxyl radical generation and radical scavenging activity of Chinese medicinal herbs using GC-MS. Source: Biomarkers (Taylor & Francis). URL:[Link]

-

[6] Title: Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

-

[1] Title: Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol. Source: Progress in Clinical and Biological Research (Garvan Institute of Medical Research). URL:[Link]

Sources

- 1. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol | Garvan Institute of Medical Research [publications.garvan.org.au]

- 2. Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of free salsolinol concentrations in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic/mass spectrometric methodology for simultaneous assay of salsolinol, dopamine, norepinephrine, dihydroxyphenylacetic acid and dihydroxyphenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Administration of (+/-)-Salsolinol in Rat Models of Addiction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of (+/-)-salsolinol in rat models of addiction. This document delves into the causal relationships behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Role of Salsolinol in Addiction

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a neuroactive compound formed from the condensation of dopamine and acetaldehyde, the primary metabolite of ethanol.[1][2] This endogenous formation positions salsolinol as a key player in the neurobiological mechanisms underlying alcohol addiction.[3] Accumulating evidence suggests that some of the addictive properties of alcohol may be attributed to its metabolites, with salsolinol being of particular interest.[1][4]

Research has demonstrated that salsolinol possesses rewarding and reinforcing properties, likely mediated through its interaction with the mesolimbic dopamine system.[1] Specifically, salsolinol has been shown to be self-administered by rats into the posterior ventral tegmental area (pVTA) and to induce a conditioned place preference (CPP), indicating its rewarding effects.[1][5] These actions are associated with an increase in dopamine release in the nucleus accumbens (NAc), a critical brain region for reward and reinforcement.[1][6] The mechanism of action for salsolinol is multifaceted, involving the modulation of dopamine neurons in the pVTA through interactions with μ-opioid receptors and glutamatergic transmission.[1][5][6]

These application notes will provide detailed protocols for investigating the addictive potential of salsolinol in rats using both systemic and intracerebral administration, coupled with established behavioral paradigms such as conditioned place preference and self-administration.

Experimental Design Considerations

The choice of experimental design is critical for obtaining reliable and interpretable data. The following sections outline key considerations for designing in vivo studies with salsolinol.

Route of Administration

The choice of administration route depends on the specific research question.

-

Intraperitoneal (i.p.) Injection: This method allows for systemic administration and is useful for studying the overall behavioral and neurochemical effects of salsolinol.[7][8] It is a less invasive procedure compared to intracerebral injections.

-

Intracerebral Microinjection: This technique allows for the targeted delivery of salsolinol to specific brain regions, such as the pVTA.[5][6] This is crucial for elucidating the precise neural circuits involved in salsolinol's effects. This method requires stereotaxic surgery.

-

Continuous Infusion via Osmotic Mini-pumps: For studies requiring chronic and sustained exposure to salsolinol, subcutaneous implantation of osmotic mini-pumps is an effective method.[9]

Dosage and Concentration

The optimal dose of salsolinol will vary depending on the administration route and the specific behavioral or neurochemical endpoint being measured. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

| Administration Route | Effective Dose Range | Reference |

| Intraperitoneal (i.p.) | 1 - 10 mg/kg | [7] |

| Intracerebral (pVTA) | 30 pmol | [6][10] |

Note: These are starting points; optimization is recommended.

Control Groups

Appropriate control groups are essential for the validation of experimental findings.

-

Vehicle Control: Animals in this group should receive the same volume of the solvent used to dissolve salsolinol (e.g., sterile saline or artificial cerebrospinal fluid) via the same administration route.

-

Sham Surgery Control (for intracerebral studies): This group undergoes the same surgical procedures as the experimental group, but without the infusion of salsolinol. This controls for any effects of the surgery itself.

Detailed Protocols

The following protocols provide step-by-step instructions for the preparation and administration of salsolinol, as well as for conducting behavioral assays.

Protocol 1: Preparation of (+/-)-Salsolinol Solution

Rationale: Proper preparation and storage of the salsolinol solution are critical for ensuring its stability and activity. Salsolinol can be susceptible to oxidation, so fresh preparation is recommended.

Materials:

-

(+/—)-Salsolinol hydrobromide

-

Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

On the day of the experiment, weigh the desired amount of (+/-)-salsolinol hydrobromide in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile saline or aCSF to achieve the target concentration.

-

Vortex the solution until the salsolinol is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Keep the solution on ice and protected from light until use.

Protocol 2: Intraperitoneal (i.p.) Injection of Salsolinol

Rationale: This protocol describes the standard procedure for systemic administration of salsolinol.

Materials:

-

Prepared salsolinol solution

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Rat restraint device (optional)

-

70% ethanol

Procedure:

-

Gently restrain the rat.

-

Swab the lower left or right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 45-degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

-

Slowly inject the salsolinol solution.

-

Withdraw the needle and return the rat to its home cage.

-

Monitor the animal for any adverse reactions.

Protocol 3: Stereotaxic Surgery and Intracerebral Microinjection into the pVTA

Rationale: This protocol details the procedure for targeted delivery of salsolinol into the posterior ventral tegmental area, a key brain region in the reward pathway.

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Surgical drill

-

Guide cannula and dummy cannula

-

Infusion pump and syringe

-

Dental cement

-

Sutures or wound clips

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic frame.

-

Shave the scalp and sterilize the area with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Identify bregma and lambda and ensure the skull is level.

-

Determine the stereotaxic coordinates for the pVTA (coordinates will vary depending on the rat strain and age; consult a rat brain atlas).

-

Drill a small hole in the skull at the target coordinates.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert the dummy cannula to keep the guide cannula patent.

-

Suture the incision and allow the animal to recover for at least one week.

-

For microinjection, remove the dummy cannula and insert the injector connected to the infusion pump.

-

Infuse the salsolinol solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and minimize tissue damage.

-

After infusion, leave the injector in place for a few minutes to prevent backflow.

-

Replace the dummy cannula and return the animal to its home cage.

Protocol 4: Conditioned Place Preference (CPP)